molecular formula C7H7AsN2O4 B14739903 (2-Amino-1,3-benzoxazol-5-yl)arsonic acid CAS No. 5410-33-3

(2-Amino-1,3-benzoxazol-5-yl)arsonic acid

Cat. No.: B14739903
CAS No.: 5410-33-3
M. Wt: 258.06 g/mol
InChI Key: VJDFAUVYVRTQNX-UHFFFAOYSA-N
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Description

(2-Amino-1,3-benzoxazol-5-yl)arsonic acid is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This compound is characterized by the presence of an amino group at the 2-position and an arsonic acid group at the 5-position of the benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-1,3-benzoxazol-5-yl)arsonic acid typically involves the reaction of 2-aminophenol with an appropriate arsonic acid derivative. One common method includes the condensation of 2-aminophenol with an arsonic acid chloride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization from a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

(2-Amino-1,3-benzoxazol-5-yl)arsonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitrobenzoxazoles, arsine derivatives, and various substituted benzoxazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

(2-Amino-1,3-benzoxazol-5-yl)arsonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Amino-1,3-benzoxazol-5-yl)arsonic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt normal cellular processes, leading to antimicrobial or anticancer effects. The exact molecular pathways involved depend on the specific biological context and the nature of the target enzymes .

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-(1,3-benzoxazol-2-yl)phenol: Similar structure but lacks the arsonic acid group.

    2-Aminobenzoxazole: Lacks the arsonic acid group and has different chemical properties.

    Benzoxazole: The parent compound without any substituents.

Uniqueness

(2-Amino-1,3-benzoxazol-5-yl)arsonic acid is unique due to the presence of both an amino group and an arsonic acid group on the benzoxazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

5410-33-3

Molecular Formula

C7H7AsN2O4

Molecular Weight

258.06 g/mol

IUPAC Name

(2-amino-1,3-benzoxazol-5-yl)arsonic acid

InChI

InChI=1S/C7H7AsN2O4/c9-7-10-5-3-4(8(11,12)13)1-2-6(5)14-7/h1-3H,(H2,9,10)(H2,11,12,13)

InChI Key

VJDFAUVYVRTQNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[As](=O)(O)O)N=C(O2)N

Origin of Product

United States

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